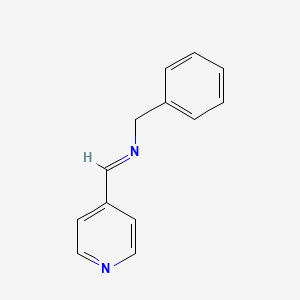
(E)-N-Benzyl-1-(pyridin-4-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Benzyl-1-(pyridin-4-yl)methanimine is a chemical compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine typically involves the condensation reaction between benzylamine and pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the risk of side reactions. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-N-Benzyl-1-(pyridin-4-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
科学的研究の応用
(E)-N-Benzyl-1-(pyridin-4-yl)methanimine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other chemical compounds and materials.
作用機序
The mechanism of action of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The imine group can form coordination bonds with metal ions, which can influence the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (E)-1-pyridin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]methanimine
- 1,4-bis(4-pyridyl)-2,3-diaza-1,3-dutadiene
- 4-Pyridinecarbaldehyde (4-pyridinylmethylene)hydrazone
Uniqueness
(E)-N-Benzyl-1-(pyridin-4-yl)methanimine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit distinct chemical and biological properties
特性
CAS番号 |
72954-83-7 |
|---|---|
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC名 |
N-benzyl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C13H12N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,11H,10H2 |
InChIキー |
HWVAYMNSJPBSMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
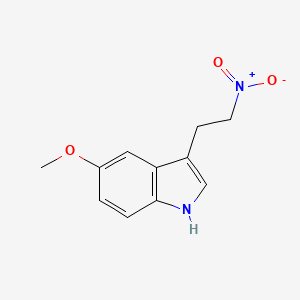
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
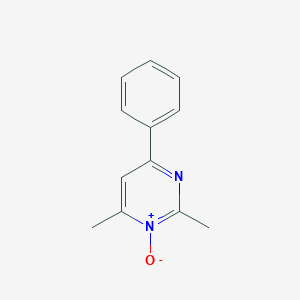
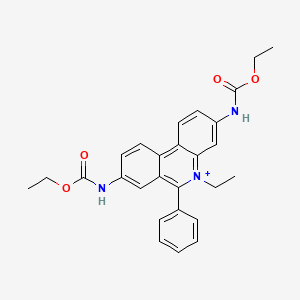
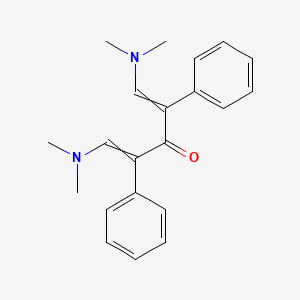
![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
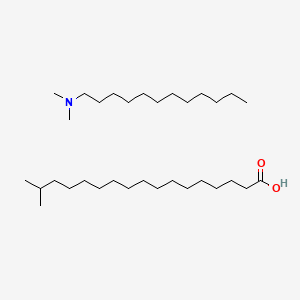
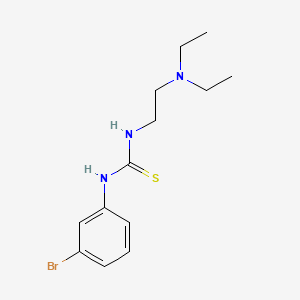
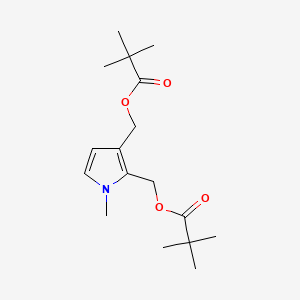
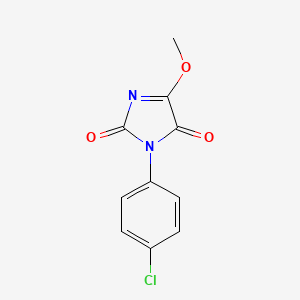
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)
